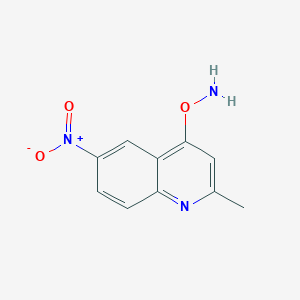
O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents. The presence of the nitro group and the hydroxylamine moiety in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine typically involves the nitration of 2-methylquinoline followed by the introduction of the hydroxylamine group. One common method involves the following steps:
Nitration: 2-Methylquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-6-nitroquinoline.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Hydroxylamine Introduction: The amino group is converted to the hydroxylamine derivative using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium acetate, sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine involves its interaction with various molecular targets and pathways. The compound can act as an electrophilic aminating agent, facilitating the formation of C-N bonds in organic synthesis. In biological systems, it may interact with enzymes and proteins, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: Another electrophilic aminating reagent used in organic synthesis.
2,4-Dinitrophenylhydroxylamine: Known for its use in the synthesis of nitrogen-enriched compounds.
Hydroxylamine-O-sulfonic acid: Utilized in various aminating reactions.
Uniqueness
O-(2-Methyl-6-nitroquinolin-4-yl)hydroxylamine is unique due to the presence of both the nitro group and the hydroxylamine moiety, which confer distinct reactivity and versatility in synthetic applications. Its quinoline backbone also contributes to its potential biological activities, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
O-(2-methyl-6-nitroquinolin-4-yl)hydroxylamine |
InChI |
InChI=1S/C10H9N3O3/c1-6-4-10(16-11)8-5-7(13(14)15)2-3-9(8)12-6/h2-5H,11H2,1H3 |
InChI Key |
SXCHSPJCWPLSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12985428.png)
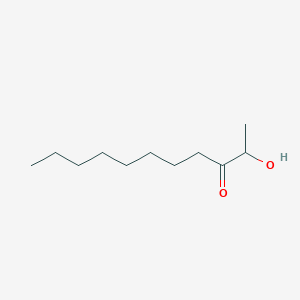
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12985436.png)
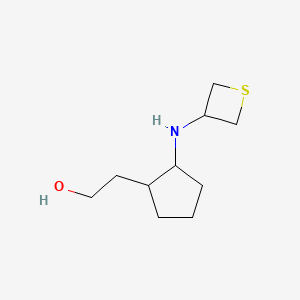
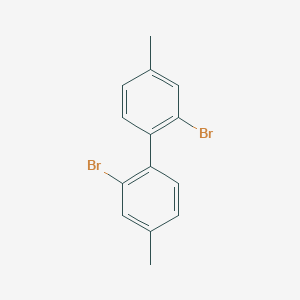
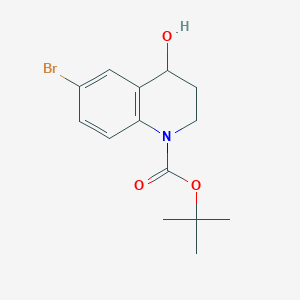
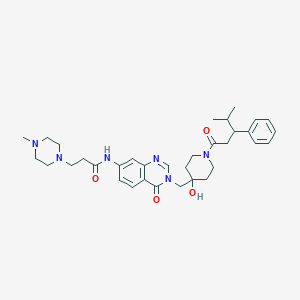

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12985480.png)
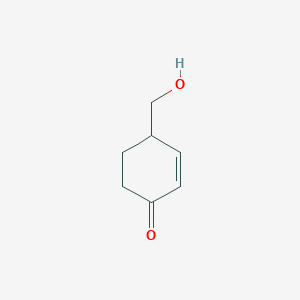
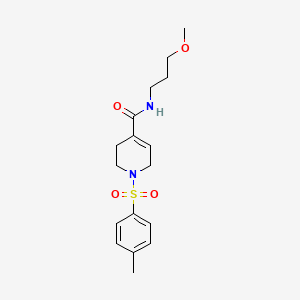
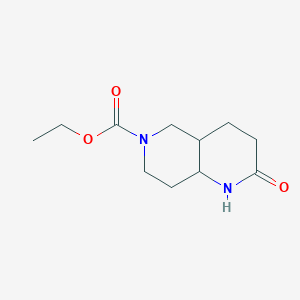
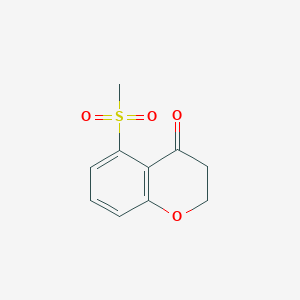
![tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12985512.png)
